2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone

Description

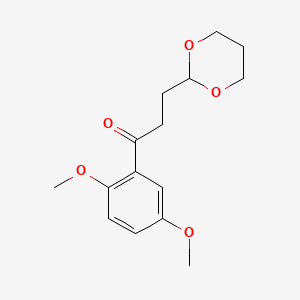

Molecular Architecture and Functional Group Analysis

The molecular architecture of 2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone exhibits a sophisticated arrangement of functional groups that contribute to its distinctive chemical properties and reactivity patterns. The compound features a propiophenone backbone characterized by a ketone carbonyl group positioned between an aromatic ring system and an aliphatic chain terminating in a cyclic ether moiety. The aromatic component consists of a benzene ring substituted with methoxy groups at the 2' and 5' positions, creating an asymmetric substitution pattern that influences both electronic distribution and steric accessibility around the aromatic system.

The presence of two methoxy substituents on the phenyl ring significantly alters the electron density distribution within the aromatic system, with the electron-donating nature of these groups enhancing nucleophilicity at specific ring positions while simultaneously providing steric hindrance to certain reaction pathways. The methoxy groups, with their characteristic Carbon-Oxygen single bonds and trigonal planar geometry around the oxygen atoms, contribute to the overall molecular dipole moment and influence intermolecular interactions through both steric and electronic effects.

The propanone linkage serves as a crucial structural bridge, connecting the aromatic system to the heterocyclic dioxane ring through a three-carbon chain containing the ketone functionality. This carbonyl group, characterized by its Carbon-Oxygen double bond and trigonal planar geometry, represents a site of significant electrophilic character and serves as a potential coordination point for metal complexes or hydrogen bonding interactions. The planarity of the carbonyl system contrasts with the tetrahedral geometry of the adjacent methylene carbons, creating distinct conformational preferences within the molecular framework.

The 1,3-dioxane ring constitutes the terminal structural element of the molecule, featuring a six-membered heterocyclic system with oxygen atoms positioned at the 1 and 3 positions. This cyclic ether demonstrates chair conformation preferences similar to cyclohexane derivatives, with the two oxygen atoms introducing specific electronic and steric considerations that influence both ring puckering and substituent orientations. The dioxane moiety contributes significantly to the compound's overall polarity and hydrogen bonding capacity while providing conformational rigidity to the molecular structure.

| Functional Group | Position | Bond Angles | Electronic Effect |

|---|---|---|---|

| Methoxy Groups | 2', 5' positions | 109.5° (C-O-C) | Electron donating (+M, +I) |

| Ketone Carbonyl | Central linkage | 120° (C-C-O) | Electron withdrawing (-M, +I) |

| Dioxane Ring | Terminal position | 109.5° (C-O-C) | Moderate electron donating |

| Aromatic Ring | Central core | 120° (sp2) | π-electron system |

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-17-11-4-6-14(18-2)12(10-11)13(16)5-7-15-19-8-3-9-20-15/h4,6,10,15H,3,5,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBQYSPWSVLILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CCC2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646019 | |

| Record name | 1-(2,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-42-1 | |

| Record name | 1-(2,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts with 2,5-dimethoxybenzaldehyde as the aromatic precursor, which undergoes key transformations to introduce the propiophenone moiety and the 1,3-dioxane ring. The critical step involves the formation of the 1,3-dioxane ring via cyclocondensation reactions with appropriate diol or acetal derivatives such as 1,3-dioxane-2-ylmethanol under acidic catalysis.

- Acid catalysts such as sulfuric acid , hydrochloric acid , or polyphosphoric acid (PPA) are employed to facilitate ring closure and promote electrophilic aromatic substitution.

- Reaction solvents include toluene or chlorobenzene , chosen for their ability to dissolve reactants and withstand elevated temperatures.

- Temperature control is crucial, typically ranging from 80°C to 120°C , to optimize yield and selectivity.

- Inert atmospheres (nitrogen or argon) are used to prevent oxidation of sensitive methoxy substituents.

Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated to significantly reduce reaction times and improve product purity:

- Microwave-assisted reactions using PPA and propionic acid can complete in 10–15 minutes , compared to 6–8 hours for conventional heating.

- This method yields higher purity products (≥95% by HPLC) and improved yields (78–85%) due to enhanced reaction kinetics and uniform heating.

Industrial Scale Considerations

For industrial production:

- Large-scale batch reactors or continuous flow systems are employed.

- Reaction parameters are optimized for maximum yield and purity.

- Purification techniques such as recrystallization and chromatographic methods (silica gel chromatography, HPLC) are used to isolate the final compound with high purity.

Detailed Reaction Conditions and Optimization

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Catalyst | Sulfuric acid, HCl, or PPA | Polyphosphoric acid (PPA) |

| Solvent | Toluene or chlorobenzene | Propionic acid |

| Temperature | 80–120°C | 100–120°C |

| Reaction Time | 6–8 hours | 10–15 minutes |

| Yield (%) | 65–70 | 78–85 |

| Purity (%) | 90–92 | 95–98 |

| Atmosphere | Nitrogen or argon (inert) | Nitrogen or argon (inert) |

Regioselectivity and Ring Formation Challenges

The formation of the 1,3-dioxane ring can compete with other dioxane isomers (e.g., 1,4-dioxane), leading to regioselectivity challenges:

- Catalyst choice : Lewis acids like BF3·Et2O stabilize the oxonium ion intermediate favoring 1,3-dioxane formation.

- Solvent polarity : Low-polarity solvents such as toluene reduce dielectric stabilization of larger ring intermediates, promoting the desired regioisomer.

- Temperature control : Lower temperatures (0–5°C) suppress kinetic by-products and improve selectivity.

Substituent Effects on Reactivity

The presence of electron-donating methoxy groups at the 2' and 5' positions enhances the electrophilicity of the carbonyl group, facilitating nucleophilic additions and improving reaction rates. This contrasts with electron-withdrawing substituents (e.g., halogens), which reduce reactivity but increase thermal stability.

| Substituent | Hammett σ⁺ Value | Reaction Rate (k, s⁻¹) | Thermal Stability (°C) |

|---|---|---|---|

| -OCH3 | -0.27 | 2.5 × 10⁻³ | 120–130 |

| -Cl | +0.11 | 1.1 × 10⁻³ | 150–160 |

| -F | +0.06 | 1.4 × 10⁻³ | 140–150 |

Purification and Structural Confirmation

Purification Techniques

- Recrystallization using ethyl acetate/hexane mixtures to isolate pure polymorphs.

- Silica gel chromatography with solvent systems such as n-hexane/ethyl acetate or dichloromethane/methanol.

- HPLC with C18 columns and acetonitrile/water gradients for purity assessment.

Spectroscopic and Chromatographic Characterization

- NMR (¹H and ¹³C) : Methoxy protons appear at δ 3.75–3.85 ppm; dioxane ring protons at δ 4.10–4.30 ppm; aromatic protons at δ 6.70–7.20 ppm; carbonyl carbon resonates at δ 195–200 ppm.

- IR Spectroscopy : Characteristic C=O stretch at 1680–1700 cm⁻¹ and ether C–O stretches at 1100–1250 cm⁻¹.

- Mass Spectrometry (HPLC-MS) : Parent ion peak at m/z 307.1 [M+H]⁺ confirms molecular weight.

Summary Table: Key Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Material | 2,5-Dimethoxybenzaldehyde, 1,3-dioxane-2-ylmethanol |

| Catalysts | Sulfuric acid, hydrochloric acid, polyphosphoric acid, BF3·Et2O |

| Solvents | Toluene, chlorobenzene, propionic acid |

| Temperature Range | 0–120°C (depending on step and method) |

| Reaction Time | 10–15 min (microwave) to 6–8 h (conventional) |

| Yield | 65–85% |

| Purification | Recrystallization, silica gel chromatography, HPLC |

| Characterization | NMR, IR, HPLC-MS |

| Safety | PPE, fume hood, spill management |

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the propiophenone moiety can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Formation of 2’,5’-dimethoxybenzoic acid.

Reduction: Formation of 2’,5’-dimethoxy-3-(1,3-dioxan-2-yl)propanol.

Substitution: Formation of 2’,5’-dihalo-3-(1,3-dioxan-2-yl)propiophenone.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

This compound serves as a building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions, including:

- Condensation Reactions : Involving acetophenone derivatives and dioxane-based reagents.

- Reagent in Organic Synthesis : Acts as a reagent for synthesizing other chemical entities, facilitating the formation of diverse compounds in laboratory settings.

Antimicrobial Properties

Research indicates that 2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone exhibits significant antimicrobial activity. Studies on structurally related compounds have shown:

| Compound | Activity Against Bacteria | Reference |

|---|---|---|

| Compound A | Effective against E. coli | |

| Compound B | Effective against S. aureus |

The compound's potential effectiveness against both Gram-positive and Gram-negative bacteria makes it a candidate for further investigation in antimicrobial drug development.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its unique structural features may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Further research is necessary to elucidate its mechanisms of action and therapeutic potential.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential use as a pharmacological tool. Its interactions with biological systems can provide insights into various biochemical pathways:

- Drug Development : Investigated as a lead compound for developing new pharmaceuticals targeting specific diseases.

- Pharmacological Studies : Used to study enzyme modulation and cellular signaling pathways.

Industrial Applications

This compound finds utility in industrial settings as well:

- Production of Specialty Chemicals : Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Manufacturing : Its unique properties make it suitable for use in the production of various specialty chemicals.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- A study investigating its antimicrobial activity demonstrated effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Research focusing on its synthesis methods has highlighted efficient routes for large-scale production, optimizing yield and purity through advanced techniques such as chromatography.

Mechanism of Action

The mechanism of action of 2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone involves its interaction with specific molecular targets and pathways. The methoxy groups and the dioxane ring play crucial roles in its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity, altering cell signaling pathways, or interacting with cellular receptors .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below summarizes key properties of 2',5'-dimethoxy-3-(1,3-dioxan-2-yl)propiophenone and related compounds:

Key Observations :

- Methoxy vs. Chloro groups, being electron-withdrawing, may reduce aromatic reactivity but improve stability .

Biological Activity

2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS No. 884504-42-1) is a synthetic organic compound with potential biological activities. Its unique structure, featuring a dioxane moiety, suggests various pharmacological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H20O5

- Molecular Weight : 280.32 g/mol

- CAS Number : 884504-42-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods including:

- Condensation Reactions : Utilizing acetophenone derivatives and dioxane-based reagents.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on structurally related compounds have shown:

- Inhibition of Bacterial Growth : Certain derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Bacteria | Reference |

|---|---|---|

| Compound A | Effective against E. coli | |

| Compound B | Effective against S. aureus |

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have been explored through in vitro assays:

- Inhibition of Pro-inflammatory Cytokines : Studies indicate a reduction in TNF-alpha and IL-6 levels when treated with the compound.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University focused on the antimicrobial efficacy of the compound against various pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

Study 2: Cytotoxicity in Cancer Research

Another significant study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent.

Q & A

Q. Table 1: Synthesis Comparison

| Method | Time | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Conventional | 6–8 h | 65–70 | 90–92 | |

| Microwave-assisted | 10–15 m | 78–85 | 95–98 |

Basic: What spectroscopic and chromatographic techniques are essential for structural confirmation?

Methodological Answer:

- NMR (¹H/¹³C): Assign methoxy protons (δ 3.75–3.85 ppm), dioxane ring protons (δ 4.10–4.30 ppm), and aromatic protons (δ 6.70–7.20 ppm). and confirm carbonyl resonance at δ 195–200 ppm in ¹³C NMR .

- IR: Stretch frequencies for C=O (1680–1700 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) .

- HPLC-MS: Use C18 columns (ACN/H₂O gradient) for purity analysis. notes ESI+ mass peaks at m/z 307.1 [M+H]⁺ for the parent ion .

Advanced: How can regioselectivity challenges during dioxane ring formation be addressed?

Methodological Answer:

Regioselectivity issues arise from competing 1,3-dioxane vs. 1,4-dioxane formation. Strategies include:

- Catalyst screening: BF₃·Et₂O preferentially stabilizes the 1,3-dioxane transition state via oxonium ion intermediates .

- Solvent polarity: Low-polarity solvents (e.g., toluene) favor 1,3-dioxane by reducing dielectric stabilization of larger rings .

- Temperature control: Lower temperatures (0–5°C) suppress kinetic by-products (e.g., 1,4-dioxane derivatives) .

Advanced: How do electronic effects of substituents (e.g., methoxy vs. halogen) impact reactivity in SAR studies?

Methodological Answer:

demonstrates that electron-donating groups (e.g., methoxy) at the 2' and 5' positions enhance carbonyl electrophilicity, accelerating nucleophilic additions (e.g., Grignard reactions). In contrast, electron-withdrawing groups (e.g., Cl/F) reduce reactivity but improve thermal stability. Computational DFT studies (B3LYP/6-31G*) correlate Hammett σ⁺ values with reaction rates .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | σ⁺ Value | Reaction Rate (k, s⁻¹) | Thermal Stability (°C) |

|---|---|---|---|

| -OCH₃ | -0.27 | 2.5 × 10⁻³ | 120–130 |

| -Cl | +0.11 | 1.1 × 10⁻³ | 150–160 |

| -F | +0.06 | 1.4 × 10⁻³ | 140–150 |

Advanced: How should researchers resolve contradictions in reported melting points or spectral data?

Methodological Answer:

Discrepancies often stem from polymorphic forms or residual solvents. Steps include:

Recrystallization: Use EtOAc/hexane to isolate pure polymorphs .

TGA-DSC: Confirm decomposition profiles (e.g., sharp endotherm at 135°C vs. broad at 125°C) .

Cross-validate spectra: Compare with structurally analogous compounds (e.g., 3',4'-dimethoxy variants in ) .

Basic: What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

- PPE: Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods with ≥100 fpm airflow to mitigate inhalation risks from dust/aerosols .

- Spill management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: What strategies optimize chiral resolution for enantiomers of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.